4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile
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Overview
Description
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile is an organic compound that features a benzonitrile core with a cyclopropyl-amino-ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the cyclopropyl-amino-ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines .
Scientific Research Applications
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzamide
- 4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-phenol
- 4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzaldehyde
Uniqueness
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile is unique due to its specific structural features, such as the presence of both a nitrile group and a cyclopropyl-amino-ethyl substituent. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
4-[[2-aminoethyl(cyclopropyl)amino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-7-8-16(13-5-6-13)10-12-3-1-11(9-15)2-4-12/h1-4,13H,5-8,10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHSOQGEARCNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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